molecular formula C7H6BrNaO3S B2798829 Sodium 4-bromo-3-methoxybenzene-1-sulfinate CAS No. 1511293-88-1

Sodium 4-bromo-3-methoxybenzene-1-sulfinate

Cat. No.: B2798829
CAS No.: 1511293-88-1
M. Wt: 273.08
InChI Key: XVRRXXXLZXWSIQ-UHFFFAOYSA-M
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Description

Sodium 4-bromo-3-methoxybenzene-1-sulfinate is an organic compound with the molecular formula C₇H₆BrNaO₃S and a molecular weight of 273.08 g/mol . It is a sodium salt derivative of 4-bromo-3-methoxybenzenesulfinic acid. This compound is typically used in various chemical reactions and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 4-bromo-3-methoxybenzene-1-sulfinate typically involves the sulfonation of 4-bromo-3-methoxybenzene. This process can be achieved through the reaction of 4-bromo-3-methoxybenzene with sulfur dioxide and sodium hydroxide under controlled conditions . The reaction is usually carried out in an aqueous medium, and the product is isolated by crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and precise control of temperature and pH to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Sodium 4-bromo-3-methoxybenzene-1-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium 4-bromo-3-methoxybenzene-1-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 4-bromo-3-methoxybenzene-1-sulfinate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. It can also form complexes with metal ions, which can influence its reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Sodium 4-bromo-3-methoxybenzenesulfonate
  • Sodium 4-bromo-3-methoxybenzene-1-sulfonate
  • Sodium 4-bromo-3-methoxybenzene-1-sulfonamide

Uniqueness

Sodium 4-bromo-3-methoxybenzene-1-sulfinate is unique due to its specific sulfinic acid group, which imparts distinct chemical properties compared to its sulfonate and sulfonamide counterparts. This uniqueness makes it valuable in specific chemical reactions and research applications where other similar compounds may not be as effective .

Properties

IUPAC Name

sodium;4-bromo-3-methoxybenzenesulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO3S.Na/c1-11-7-4-5(12(9)10)2-3-6(7)8;/h2-4H,1H3,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVRRXXXLZXWSIQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)[O-])Br.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNaO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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